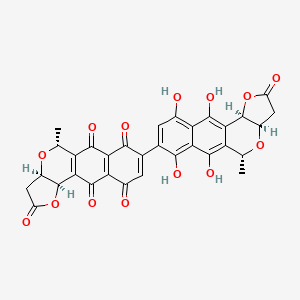
gamma-Actinorhodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinorhodin is a benzoisochromanequinone dimer polyketide antibiotic produced by Streptomyces coelicolor.[2][3] The gene cluster responsible for actinorhodin production contains the biosynthetic enzymes and genes responsible for export of the antibiotic.[4] The antibiotic also has the effect of being a pH indicator due to its pH-dependent color change.[5]
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Gamma-actinorhodin as an Antibiotic
This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research has demonstrated its potent bactericidal effects against key pathogens such as Staphylococcus aureus and enterococci. The minimal inhibitory concentration (MIC) values range from 1 to 2 µg/ml for various strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) .
Efficacy in In Vivo Models
In vivo studies using invertebrate models of infection have shown that this compound retains efficacy, suggesting potential for therapeutic applications in treating bacterial infections .
Synthetic Dye Applications
Use as a pH Indicator
Beyond its antibacterial properties, this compound serves as a natural pH indicator, changing color in response to varying pH levels. This characteristic allows it to substitute synthetic dyes in various applications, promoting environmentally friendly practices .
Metabolomics and Chemical Studies
Recent metabolomics research has revealed insights into the production of this compound under different growth conditions. These studies have identified a "trimeric" form of the compound, indicating that environmental factors can influence its production and properties .
Summary of Applications
| Application | Description |
|---|---|
| Antibacterial Agent | Effective against Gram-positive bacteria with low MIC values; potential for treating infections. |
| Synthetic Dye Substitute | Functions as a pH indicator; environmentally friendly alternative to synthetic dyes. |
| Metabolomics Research Tool | Provides insights into microbial metabolism and secondary metabolite production under varying conditions. |
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound reduced viable cell counts of S. aureus by approximately three log units within 24 hours at concentrations significantly lower than those toxic to mammalian cells .
- Environmental Impact : Research highlighted the transition from synthetic dyes to this compound-based dyes, showcasing reduced environmental toxicity and improved biodegradability .
- Metabolic Pathway Insights : Investigations into the biosynthetic pathways of this compound revealed critical regulatory mechanisms that could enhance antibiotic production through genetic manipulation .
Eigenschaften
CAS-Nummer |
172886-23-6 |
|---|---|
Molekularformel |
C32H22O14 |
Molekulargewicht |
630.514 |
IUPAC-Name |
17-Methyl-5-(2,4,7,9-tetrahydroxy-17-methyl-13-oxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9-pentaen-5-yl)-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),5-triene-2,4,7,9,13-pentone |
InChI |
InChI=1S/C32H22O14/c1-7-17-23(31-13(43-7)5-15(35)45-31)29(41)19-11(33)3-9(25(37)21(19)27(17)39)10-4-12(34)20-22(26(10)38)28(40)18-8(2)44-14-6-16(36)46-32(14)24(18)30(20)42/h3-4,7-8,13-14,31-33,37,39,41H,5-6H2,1-2H3 |
InChI-Schlüssel |
XETDAWMNFAQXQO-UHFFFAOYSA-N |
SMILES |
O=C(C(C(C(C1=CC(O)=C2C(O)=C(C3=C(O)C2=C1O)C4OC(CC4OC3C)=O)=C5)=O)=C6C5=O)C7=C(C8OC(CC8OC7C)=O)C6=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
gamma-Actinorhodin; gamma Actinorhodin; Actinorhodin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















